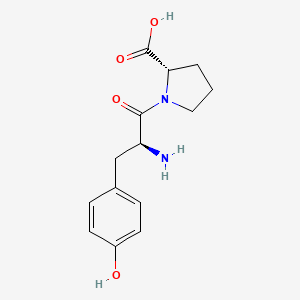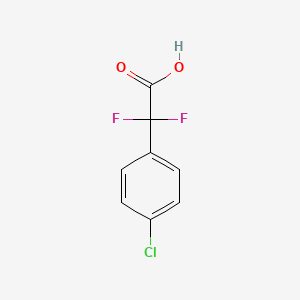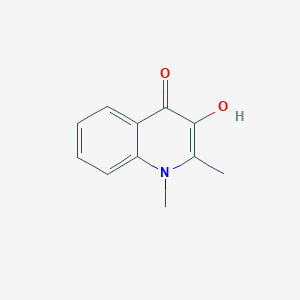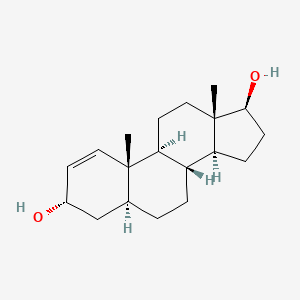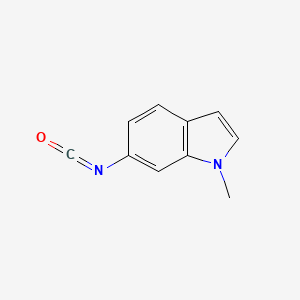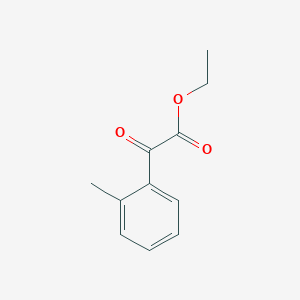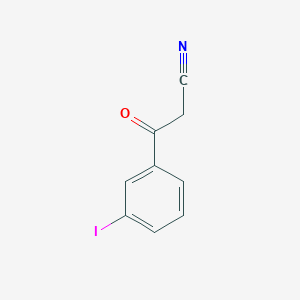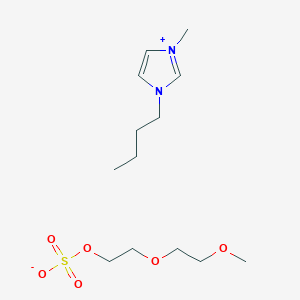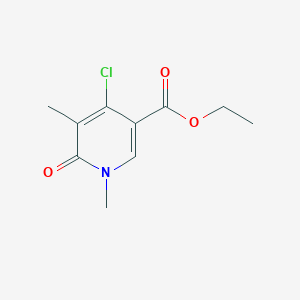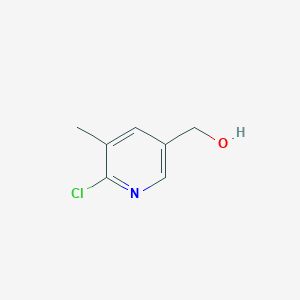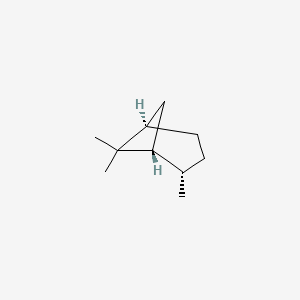
(1R)-(+)-cis-Pinane
概要
説明
. It is a colorless liquid with a characteristic odor and is commonly found in essential oils of various plants. This compound is widely used in the pharmaceutical, cosmetic, and food industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(+)-cis-Pinane can be achieved through several methods. One common method involves the catalytic hydrogenation of α-pinene, a naturally occurring monoterpene . The reaction is typically carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound often involves the extraction of α-pinene from essential oils followed by catalytic hydrogenation. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(1R)-(+)-cis-Pinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pinonic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form pinane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Pinonic acid.
Reduction: Pinane derivatives.
Substitution: Halogenated pinane derivatives.
科学的研究の応用
(1R)-(+)-cis-Pinane has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1R)-(+)-cis-Pinane involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in biological processes . For example, it can inhibit the activity of certain enzymes, leading to anti-inflammatory effects .
類似化合物との比較
Similar Compounds
α-Pinene: A precursor to (1R)-(+)-cis-Pinane, with similar chemical properties.
β-Pinene: Another isomer of pinene with distinct chemical and biological properties.
Camphene: A related bicyclic monoterpene with similar applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups, which contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C[C@H]1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032280 | |
| Record name | (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Aldrich MSDS] | |
| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R)-(+)-cis-Pinane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4795-86-2, 6876-13-7 | |
| Record name | (+)-cis-Pinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4795-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-cis-Pinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004795862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINANE, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDS697478P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing cis-pinane?
A1: The most common method for producing cis-pinane is the catalytic hydrogenation of α-pinene. Various catalysts have been investigated, including Raney nickel [, ], supported nickel catalysts [, , , , , ], and noble metal catalysts like palladium and ruthenium [, , , , , , ]. Researchers have explored different supports for these catalysts, such as discarded fluid catalytic cracking catalysts (DF3C) [], silica [, , ], alumina [], and fiber-glass [, ].
Q2: What is the significance of catalyst selection in cis-pinane synthesis?
A2: The choice of catalyst significantly influences the conversion rate of α-pinene and the selectivity towards cis-pinane. For instance, nanometer nickel catalysts have demonstrated higher conversion rates compared to Raney nickel, and superior selectivity for cis-pinane compared to palladium on carbon (Pd/C) catalysts [].
Q3: What factors impact the selectivity of cis-pinane during hydrogenation?
A3: Several factors can influence the selectivity towards cis-pinane during the hydrogenation of α-pinene. These include:
- Catalyst support acidity: Decreasing support acidity generally leads to increased cis-pinane selectivity [].
- Reaction temperature: Lower temperatures tend to favor cis-pinane formation [, ].
- Hydrogen pressure: Higher hydrogen pressure can enhance cis-pinane selectivity [].
- Catalyst composition: The presence of elements like boron and phosphorus in nickel catalysts can impact selectivity by influencing electron density [].
Q4: How is cis-pinane typically characterized?
A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for both qualitative and quantitative analysis of cis-pinane and other products resulting from α-pinene hydrogenation [].
Q5: Can you provide the molecular formula, weight, and key spectroscopic data for cis-pinane?
A5:
Q6: What are the major applications of cis-pinane?
A6: Cis-pinane finds applications in various industries:
- Fragrance and Flavor Industry: Its fresh, pine-like aroma makes it valuable in perfumes, cosmetics, and household cleaners [].
- Solvent: Cis-pinane can be used as a green solvent in various chemical processes [, ].
Q7: What are the advantages of using cis-pinane in fragrance applications?
A7: Its natural origin, pleasant pine-like odor, and relatively low toxicity make it a favorable choice compared to some synthetic fragrance compounds.
Q8: Have there been studies on the biotransformation of cis-pinane?
A8: Yes, studies on the biotransformation of cis-pinane in rabbits have been conducted [, ]. The major metabolites identified included (-)-α-terpineol and (-)-trans-sobrerol, suggesting metabolic pathways involving oxidation reactions.
Q9: How has computational chemistry contributed to understanding cis-pinane?
A9:
- Reaction Mechanism Studies: Quantum chemical calculations have provided insights into the mechanisms of thermal rearrangement reactions of cis-pinane []. These studies help understand the formation of different isomeric products and the factors influencing selectivity.
- Optical Activity: Computational methods like time-dependent density functional theory (TDDFT) have been employed to calculate the specific rotation of cis-pinane and its temperature dependence []. These studies enhance our understanding of the molecule's chiroptical properties.
- Molecular Modeling: Molecular modeling techniques have been used to study inclusion complexes of cis-pinane with cyclodextrins, offering insights into chiral recognition and separation processes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

